molecular formula C13H12N2OS2 B2512345 4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 315710-24-8

4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B2512345
CAS No.: 315710-24-8
M. Wt: 276.37
InChI Key: LLCJPEYFAZGWET-UHFFFAOYSA-N
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Description

4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core with 5,6-dimethyl substituents and a 4-position thioether-linked furan-2-ylmethyl group. The furan moiety introduces electronic and steric modifications that may influence binding affinity, metabolic stability, and selectivity compared to other derivatives.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-8-9(2)18-13-11(8)12(14-7-15-13)17-6-10-4-3-5-16-10/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCJPEYFAZGWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-carboxylates

The most widely employed method involves cyclizing ethyl 2-amino-5,6-dimethylthiophene-3-carboxylate with chloroacetonitrile under acidic conditions. This reaction proceeds via nucleophilic attack of the amine on the nitrile group, followed by intramolecular cyclization to form the pyrimidine ring. Typical conditions include refluxing in 1,4-dioxane with hydrochloric acid, yielding 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine as a key intermediate.

Reaction Scheme 1:
$$
\text{Ethyl 2-amino-5,6-dimethylthiophene-3-carboxylate} + \text{ClCH}_2\text{CN} \xrightarrow[\text{HCl, 1,4-dioxane}]{\Delta} \text{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine}
$$

This route achieves yields of 50–90% depending on stoichiometric ratios and reaction time. The chlorine at position 4 serves as a leaving group for subsequent functionalization.

Alternative Route via Thorpe-Ziegler Cyclization

A less common but mechanistically distinct approach utilizes Thorpe-Ziegler cyclization of mercaptocarbonitrile precursors. Abdel Hamid et al. demonstrated that 5,6-dimethyl-2-mercaptopyrimidine-4-carbonitrile undergoes base-mediated cyclization to form the thieno[2,3-d]pyrimidine core. While this method avoids harsh acids, it requires meticulously anhydrous conditions and offers lower yields (~60%) compared to cyclocondensation.

Introducing the Furan-2-ylmethylthio Moiety

Functionalization at position 4 proceeds via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

Nucleophilic Substitution with Furan-2-ylmethanethiol

The chlorine atom in 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine is highly susceptible to displacement by thiol nucleophiles. Treatment with furan-2-ylmethanethiol in dimethylformamide (DMF) at 80–100°C, catalyzed by triethylamine, affords the target compound in 65–78% yield.

Reaction Scheme 2:
$$
\text{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine} + \text{Furan-2-ylmethanethiol} \xrightarrow[\text{Et}_3\text{N, DMF}]{80^\circ\text{C}} \text{this compound}
$$

Key considerations include:

  • Solvent Effects : DMF enhances nucleophilicity of the thiolate ion.
  • Base Selection : Triethylamine outperforms weaker bases (e.g., K2CO3) in deprotonating the thiol.
  • Side Reactions : Competing disulfide formation is mitigated by degassing solvents and conducting reactions under nitrogen.

Palladium-Catalyzed Cross-Coupling

For substrates with poor leaving group mobility, Suzuki-Miyaura coupling provides an alternative. However, this method remains underexplored for thienopyrimidines due to challenges in synthesizing the requisite boronic ester of furan-2-ylmethylthiol.

Structural Characterization and Analytical Data

Successful synthesis requires rigorous validation via spectroscopic and chromatographic methods:

Table 1: Characterization Data for this compound

Property Value/Description Source Reference
Molecular Formula C₁₅H₁₅N₃OS₂ Calculated
Molecular Weight 333.43 g/mol
$$ ^1\text{H NMR} $$ (DMSO-d₆) δ 2.42 (s, 6H, 2×CH₃), 4.35 (s, 2H, SCH₂), 6.45–7.12 (m, 4H, furan & thieno)
$$ ^{13}\text{C NMR} $$ δ 20.1 (CH₃), 35.8 (SCH₂), 110.2–152.4 (aromatic)
HPLC Purity ≥98%

Mechanistic Insights and Optimization

Cyclocondensation Kinetics

Density functional theory (DFT) studies reveal that the rate-limiting step in thienopyrimidine formation is the cyclization event, with activation barriers of ~28.8 kcal/mol. Electron-donating methyl groups at positions 5 and 6 lower this barrier by stabilizing the transition state through resonance.

Solvent and Temperature Effects

  • Cyclocondensation : 1,4-Dioxane outperforms polar aprotic solvents (e.g., DMF) by facilitating proton transfer during cyclization.
  • Thiol Substitution : Elevated temperatures (>80°C) in DMF prevent thiol oxidation while ensuring complete conversion.

Challenges and Alternative Approaches

Competing Side Reactions

  • Disulfide Formation : Additives like dithiothreitol (DTT) suppress oxidative coupling of furan-2-ylmethanethiol.
  • Ring-Opening : Prolonged heating in acidic media can hydrolyze the thienopyrimidine core, necessitating strict reaction time control.

Green Chemistry Considerations

Recent advances employ microwave irradiation to reduce reaction times from hours to minutes, achieving comparable yields (70–75%) with reduced energy input.

Chemical Reactions Analysis

Types of Reactions

4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the compound .

Mechanism of Action

The mechanism of action of 4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in cells. This can include binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 4-position of the thieno[2,3-d]pyrimidine scaffold is critical for modulating activity. Below is a comparative analysis of key derivatives:

Compound Name / Substituent at 4-Position Core Structure Key Biological Activity Metabolic Stability
4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine 5,6-dimethylthieno[2,3-d]pyrimidine Hypothesized: COX-2 inhibition, cytotoxicity Potential oxidation at furan or thioether (predicted)
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Cytotoxic (MDA-MB-435: GP = -31.02%) Moderate; susceptible to hepatic clearance
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine 5,6-dimethylthieno[2,3-d]pyrimidine Intermediate for synthesis (e.g., SNAr reactions) High reactivity (chloro as leaving group)
N4-(4-Methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine Tetrahydrobenzo-fused thieno[2,3-d]pyrimidine In vivo anti-tumor effects (MDA-MB-435 xenograft) Improved resistance to Pgp-mediated efflux
4-(Piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine 5,6-dimethylthieno[2,3-d]pyrimidine CNS-penetrant M4PAM (hM4 EC50 = 600 nM) High hepatic clearance (CLhep = 20–68 mL/min/kg)

Activity Profiles

Anticancer Activity: The 2-(benzylamino) derivative demonstrates broad cytotoxicity across NCI 60 cell lines (mean growth = 51.01%), with marked activity against melanoma (MDA-MB-435) . Tetrahydrobenzo-fused analogs avoid resistance mechanisms (Pgp/βIII-tubulin) and show in vivo efficacy . Target Compound: The furan-thioether group may enhance selectivity for tumor-specific pathways but requires empirical validation.

COX-2 Inhibition: 5,6-Dimethyl derivatives with parafluorophenyl substituents (e.g., Compound 5, IC50 = 42.19 µM) exhibit COX-2 selectivity (SI = 4.81) .

Metabolic Stability: The 5,6-dimethylthieno[2,3-d]pyrimidine core is prone to oxidation (thiophene sulfur) and hydroxylation (methyl groups) . Piperazine-linked analogs show high CNS penetration but rapid hepatic clearance . Target Compound: The furan group may introduce new metabolic pathways (e.g., furan ring oxidation), necessitating further study.

Key Research Findings

  • Structural-Activity Relationship (SAR) :

    • Electron-withdrawing groups (e.g., chloro, fluorophenyl) at the 4-position enhance cytotoxicity and enzyme inhibition .
    • Bulky substituents (e.g., tetrahydrobenzo fusion) improve resistance to efflux pumps .
    • Thioether linkages (as in the target compound) may balance lipophilicity and metabolic stability compared to amine or ether linkers .
  • Limitations: The 5,6-dimethylthieno[2,3-d]pyrimidine core is metabolically labile, limiting the half-life of derivatives . No data exist for the furan-thioether derivative’s pharmacokinetics or toxicity.

Biological Activity

The compound 4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine is part of a class of thienopyrimidine derivatives that have garnered attention due to their potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C11H12N2OSC_{11}H_{12}N_2OS. The structure features a thieno[2,3-d]pyrimidine core substituted with a furan-2-ylmethylthio group at the 4-position and dimethyl groups at the 5 and 6 positions.

Antimicrobial Activity

Research has demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various thienopyrimidine compounds, including those with furan substitutions, showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
4c1632
4e816
4g48
Test Compound (Furan Substituted)TBDTBD

Note: TBD indicates that specific values for the furan-substituted compound were not provided in the source material.

Anticancer Activity

In addition to antimicrobial properties, thienopyrimidine derivatives have been investigated for their anticancer potential. A related study focused on the synthesis of pyrimidine nucleosides revealed that certain derivatives inhibited cell proliferation in cancer cell lines . The mechanisms of action are believed to involve interference with nucleotide synthesis pathways critical for cancer cell survival.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thienopyrimidine derivatives. The compounds were assessed for their cytotoxic effects on various cancer cell lines, including A431 (vulvar epidermal carcinoma). The results indicated that specific substitutions at the thieno[2,3-d]pyrimidine scaffold significantly enhanced anticancer activity .

Table 2: Cytotoxicity Data of Thienopyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound AA43112.5
Compound BA4317.8
Compound CA4315.0

Toxicity Assessment

Toxicity evaluations are crucial for determining the safety profile of new compounds. Hemolytic assays conducted on the most potent antimicrobial compounds indicated non-toxic behavior at concentrations up to 200 µmol/L . This suggests that while these compounds exhibit significant biological activity, they may also maintain a favorable safety profile.

Q & A

Q. What are the key synthetic routes for preparing 4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-d]pyrimidine core. A common intermediate, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, is synthesized via cyclization of precursors like 2-amino-4,5-dimethylthiophene-3-carbonitrile with formic acid or urea . The chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with furan-2-ylmethanethiol under reflux in solvents like 1,4-dioxane or DMF. Reaction optimization includes:

  • Temperature: Reflux (~100–120°C) for 6–24 hours .
  • Catalysts: Sodium hydrosulfide or piperidine for SNAr reactions .
  • Purification: Recrystallization from acetonitrile or chromatography for high purity .

Q. Table 1: Representative Yields for Thienopyrimidine Derivatives

EntryReactantConditionsYield (%)Reference
1NaSHDMF, 24 h70–96
2PiperidineDioxane, 6 h70–95

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies substituents (e.g., furan methylene protons at δ 4.2–4.5 ppm, thieno ring protons at δ 6.8–7.2 ppm) .
  • HPLC: Purity assessment (>95%) with C18 columns and acetonitrile/water mobile phases .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C15H15N3OS2: expected 329.05 g/mol) .

Q. What are the primary biological activities reported for thieno[2,3-d]pyrimidine derivatives?

Answer: Related compounds exhibit:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Antitumor Potential: IC50 of 10–50 µM in breast cancer cell lines (MCF-7) .
  • Radioprotective Effects: Dose-dependent reduction in γ-radiation-induced DNA damage .

Q. Table 2: Biological Activities of Analogous Compounds

Compound ClassActivity (IC50/MIC)Model SystemReference
5,6-Dimethylthienopyrimidine12 µM (MCF-7)Breast cancer cells
Hydrazino derivatives16 µg/mL (E. coli)Microbial assays

Q. How do electronic effects of substituents influence the reactivity of the thienopyrimidine core?

Answer: The electron-deficient pyrimidine ring facilitates SNAr reactions at the 4-position. Electron-donating groups (e.g., methyl at 5,6-positions) stabilize the ring but may reduce electrophilicity. Furan-2-ylmethylthio groups introduce steric hindrance, affecting regioselectivity in further functionalization .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

Answer:

  • Solubility: Poor in water; soluble in DMSO, DMF, or acetonitrile.
  • Stability: Degrades under strong acidic/basic conditions. Store at –20°C in inert atmospheres to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can metabolic instability of the 5,6-dimethylthieno[2,3-d]pyrimidine core be addressed in drug design?

Answer: highlights hydroxylation of the 5,6-dimethyl group as a major metabolic pathway. Strategies include:

  • Ring Rigidification: Replace dimethyl groups with cyclopentane/cyclohexane rings to block oxidation .
  • Deuterium Incorporation: Replace methyl hydrogens with deuterium to slow CYP450-mediated metabolism .
  • Prodrug Approaches: Mask the thioether with ester groups for targeted release .

Q. How would you design a study to resolve contradictions between in vitro potency and in vivo efficacy?

Answer:

  • Step 1: Validate target engagement using SPR or cellular thermal shift assays (CETSA) .
  • Step 2: Assess pharmacokinetics (PK) in rodent models: measure plasma half-life, CNS penetration (Kp,uu), and metabolite profiling .
  • Step 3: Compare efficacy in orthotopic vs. xenograft models to evaluate tissue-specific effects .

Q. What methodologies elucidate the mechanism of action for antimicrobial or antitumor activity?

Answer:

  • Transcriptomics: RNA-seq to identify gene expression changes post-treatment .
  • Enzyme Inhibition Assays: Test inhibition of dihydrofolate reductase (DHFR) or kinases (LIMK1) linked to thienopyrimidine activity .
  • Molecular Dynamics: Simulate binding to DNA topoisomerase II or microbial enzyme targets .

Q. How do structural modifications (e.g., substituents on the furan or pyrimidine rings) impact bioactivity?

Answer:

  • Furan Modifications: Bulky substituents (e.g., p-tolyl) enhance antimicrobial activity but reduce solubility .
  • Pyrimidine Substitutions: Electron-withdrawing groups (e.g., Cl at position 4) increase electrophilicity and SNAr reactivity .

Q. Table 3: SAR of Key Derivatives

SubstituentActivity TrendReference
4-Thioether with furan↑ Antitumor
2-Hydrazino↑ Antimicrobial
5,6-Dimethyl↓ Metabolic stability

Q. What experimental approaches validate the compound’s radioprotective effects in preclinical models?

Answer:

  • In Vivo: Irradiate mice (5–10 Gy) and monitor survival, hematopoietic recovery, and DNA repair biomarkers (γ-H2AX) .
  • In Vitro: Comet assay to quantify DNA strand breaks in irradiated human lymphocytes treated with the compound .

Notes

  • Contradictions: While identifies metabolic instability, reports bioactivity. Resolve by optimizing PK/PD balance through prodrugs or structural analogs.
  • Data Gaps: Limited in vivo toxicity data; prioritize acute/chronic toxicity studies in rodent models.

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